![molecular formula C19H21N3O2S B2371610 5-((2,5-二甲基苄基)硫)-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 900004-30-0](/img/structure/B2371610.png)

5-((2,5-二甲基苄基)硫)-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

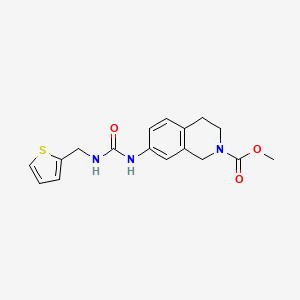

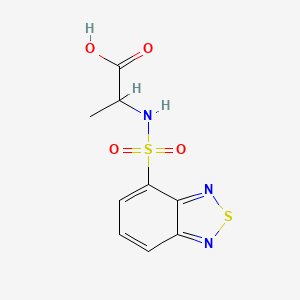

The compound “5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular formula of “5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is CHNS . The average mass is 244.355 Da and the monoisotopic mass is 244.103424 Da .Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .科学研究应用

合成技术

研究人员已经开发出各种合成途径来创建吡啶并[2,3-d]嘧啶衍生物和相关化合物,展示了该核心结构的化学多功能性和改性潜力。例如,一项研究详细介绍了异恶唑并[5',4':4,5]噻唑并[3,2-a]噻吩嘧啶的简便合成方法,展示了该化合物的结构适应性和通过一步合成技术生成新环系化合物的潜力 (Abdel-fattah 等,1998)。这突出了该化合物在合成多功能稠合杂环化合物中的效用,而这可能具有各种科学应用。

抗肿瘤活性

一种独特的化合物,2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶,对大鼠的沃克 256 癌肉瘤表现出显着的抗肿瘤活性,表明吡啶并[2,3-d]嘧啶衍生物在癌症治疗中的治疗潜力 (Grivsky 等,1980)。虽然这与所讨论的化合物没有直接关系,但它强调了人们对这一化学类别在医学应用中的广泛研究兴趣。

绿色化学应用

最近的研究强调了绿色化学在吡啶并[2,3-d]嘧啶衍生物合成中的重要性。例如,使用水作为合成结构多样的二氢吡啶并[2,3-d]嘧啶-2,4-二酮衍生物的可回收催化剂突出了环境友好型化学过程的进步 (Verma & Jain, 2012)。这种方法符合科学研究中对可持续和高效合成方法日益增长的需求。

非线性光学性质

已经研究了与吡啶并[2,3-d]嘧啶衍生物相关的 novel 苯乙烯染料的三阶非线性光学性质,揭示了非线性光学材料应用的希望结果。研究发现,某些衍生物表现出显着的双光子吸收现象,表明它们在开发光学限制器件方面的潜力 (Shettigar 等,2009)。

作用机制

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

属性

IUPAC Name |

5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-11-6-7-12(2)14(8-11)10-25-16-13(3)9-20-17-15(16)18(23)22(5)19(24)21(17)4/h6-9H,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOVWXZOJKXWAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone](/img/structure/B2371531.png)

![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide](/img/structure/B2371537.png)

![N-cyclopropyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2371539.png)

![N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371541.png)

![3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide](/img/no-structure.png)

![N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2371549.png)